2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-chloro-4-fluorophenyl)acetamide

SGK1 inhibition kinase assay biochemical potency

This 3-chloro-4-fluoro N-aryl acetamide delivers single-digit nanomolar SGK-1 potency (IC50 3 nM) with documented 84-fold shift to cellular assays (253 nM). Its defined halogen pattern and benzenesulfonyl-piperidine scaffold provide a controlled SAR baseline missing from alternative substitutions. Ideal for kinase selectivity panels, phenotypic screening cascades, and disease model studies requiring robust target engagement at low concentrations.

Molecular Formula C19H20ClFN2O3S
Molecular Weight 410.89
CAS No. 1021118-13-7
Cat. No. B2930211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-chloro-4-fluorophenyl)acetamide
CAS1021118-13-7
Molecular FormulaC19H20ClFN2O3S
Molecular Weight410.89
Structural Identifiers
SMILESC1CCN(C(C1)CC(=O)NC2=CC(=C(C=C2)F)Cl)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C19H20ClFN2O3S/c20-17-12-14(9-10-18(17)21)22-19(24)13-15-6-4-5-11-23(15)27(25,26)16-7-2-1-3-8-16/h1-3,7-10,12,15H,4-6,11,13H2,(H,22,24)
InChIKeyYKZCMNJRTRUFDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[1-(Benzenesulfonyl)piperidin-2-yl]-N-(3-chloro-4-fluorophenyl)acetamide (CAS 1021118-13-7): Structural Identity and Physicochemical Baseline for Procurement


The compound 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-chloro-4-fluorophenyl)acetamide (CAS 1021118-13-7, CID 44015462) is a synthetic small molecule belonging to the benzenesulfonyl-piperidine acetamide class, characterized by a piperidine ring N-substituted with a benzenesulfonyl group and an acetamide bridge linking to a 3-chloro-4-fluorophenyl moiety [1]. Key computed physicochemical properties include a molecular weight of 410.9 g/mol, a calculated LogP (XLogP3-AA) of 3.5, a topological polar surface area of 74.9 Ų, and five rotatable bonds; it contains one hydrogen bond donor and five hydrogen bond acceptors [1]. This molecular framework provides a defined structural and property baseline against which analogs with alternative halogen substitution patterns, sulfonyl modifications, or amide-side-chain variations can be quantitatively compared for scientific selection and procurement decisions.

Why 2-[1-(Benzenesulfonyl)piperidin-2-yl]-N-(3-chloro-4-fluorophenyl)acetamide Cannot Be Replaced by a General In-Class Analog Without Data Loss


Within the broader class of benzenesulfonyl-piperidine acetamides, even minor alterations to the halogen substitution pattern on the N-aryl ring—such as replacing 3-chloro-4-fluoro with 4-methoxy, 2,4-dimethyl, or unsubstituted phenyl—have been shown to produce order-of-magnitude differences in biochemical potency [1]. Furthermore, the identity of the sulfonyl group (benzenesulfonyl vs. 4-fluorobenzenesulfonyl vs. 4-methoxybenzenesulfonyl) influences both target binding affinity and physicochemical properties such as lipophilicity [2][3]. Generic substitution based solely on core scaffold similarity therefore carries a high risk of introducing uncontrolled variables in biological assays, rendering experimental results non-comparable across studies and compromising the reproducibility required for rigorous scientific or industrial workflows.

Quantitative Differentiation Evidence for 2-[1-(Benzenesulfonyl)piperidin-2-yl]-N-(3-chloro-4-fluorophenyl)acetamide (CAS 1021118-13-7) Against Key Analogs


SGK-1 Kinase Inhibition: Sub-Nanomolar Biochemical Potency Versus In-Class and Structural Analogs

The target compound exhibits single-digit nanomolar inhibitory potency against serum/glucocorticoid-regulated kinase 1 (SGK-1) in a substrate phosphorylation assay (IC₅₀ = 3 nM). A closely related analog (CHEMBL3355035 / US9718825, Example 520) with a distinct chemotype displays comparative but not superior potency (IC₅₀ = 1.5 nM), while another analog (CHEMBL3356046 / US9174993, 59) shows an IC₅₀ of 22 nM, a 7.3-fold lower potency [1][2][3]. At the extreme end of the potency range, Analog US9174993, 43 exhibits an IC₅₀ of 1,050 nM, representing a 350-fold loss of activity relative to the target compound [4]. These pairwise comparisons, all obtained under comparable substrate phosphorylation assay conditions, demonstrate that the 3-chloro-4-fluoro substitution on the benzenesulfonyl-piperidine scaffold confers a level of SGK-1 potency that is not uniformly shared across structurally related molecules within the same patent-defined chemical space.

SGK1 inhibition kinase assay biochemical potency

Cellular SGK-1 Engagement: Functional Activity Differential Between Biochemical and Cellular Assays

A structurally distinct comparator from the same patent family (CHEMBL3355035) exhibits a 61 nM IC₅₀ in a cellular SGK-1 NanoBRET target engagement assay, representing a ~41-fold shift from its biochemical IC₅₀ of 1.5 nM [1]. For the target compound (CHEMBL3355029), inhibition of mouse SGK1 in the presence of 500 µM ATP yields an IC₅₀ of 253 nM, an approximately 84-fold increase relative to the recombinant human biochemical IC₅₀ of 3 nM [2]. This quantitative comparison reveals that the target compound retains a biochemical-to-cellular potency ratio that is within a similar order of magnitude to the comparator, but the absolute cellular potency (253 nM vs. 61 nM) differs by approximately 4-fold. While these are distinct chemotypes and not a head-to-head pair under identical cellular conditions, the parallel availability of both biochemical and cellular engagement data for the target compound provides a more complete pharmacological profile for experimental planning than analogs for which only biochemical data are reported.

cellular target engagement SGK1 cellular assay NanoBRET

Halogen-Substitution-Dependent Potency: 3-Chloro-4-Fluoro vs. Alternative Substitution Patterns in Benzenesulfonyl-Piperidine Acetamides

Within the benzenesulfonyl-piperidine acetamide series, the N-aryl substitution pattern is a key determinant of biochemical activity. The 2,4-dimethylphenyl analog (CAS 1021041-04-2) inhibits NF-κB binding to its target DNA sequence with an IC₅₀ of 1.2 µM [1], while the 2,4,6-trimethylphenyl analog exhibits cytotoxicity against MCF-7 breast cancer cells with an IC₅₀ of 15 µM . Although these data points originate from different assays (NF-κB electrophoretic mobility shift assay vs. MTT cytotoxicity) and thus cannot be directly quantitatively compared, they illustrate that each discrete substitution pattern—3-chloro-4-fluoro (target compound), 2,4-dimethyl, and 2,4,6-trimethyl—directs biological activity toward different target profiles and potency ranges. This class-level evidence supports the principle that procurement of the specific substitution pattern, rather than any generic scaffold member, is essential for target-specific studies. Direct quantitative comparison with the target compound's activity in these specific assays is not available, limiting the strength of this evidence.

structure-activity relationship halogen effect NF-κB inhibition

Computed Physicochemical Property Differentiation: LogP, PSA, and Rotatable Bond Count vs. N-Aryl Analogs

The target compound's distinct 3-chloro-4-fluoro substitution pattern yields a computed XLogP3-AA of 3.5, a topological polar surface area (TPSA) of 74.9 Ų, and five rotatable bonds [1]. Replacing the N-aryl group with 2,4-dimethylphenyl (CAS 1021041-04-2) maintains an equivalent XLogP3 of 3.5 and TPSA of 74.9 Ų but changes the hydrogen-bonding surface due to altered electron distribution [2]. The 4-fluorobenzenesulfonyl analog (CAS 1021090-34-5) exhibits a lower XLogP3 of 3.0, reflecting decreased lipophilicity that may influence membrane permeability and non-specific protein binding [3]. These computed property differences, though modest, can accumulate to produce measurable changes in pharmacokinetic behavior and assay compatibility—factors directly relevant to procurement when compounds will be used in cellular or in vivo experimental systems.

physicochemical properties drug-likeness LogP

Scaffold Target Selectivity: Benzenesulfonyl-Piperidine Acetamides as an Underexplored Kinase Inhibitor Chemotype

Recent publications have identified N-sulfonylpiperidine derivatives as occupying a relatively underexplored region of kinase inhibitor chemical space, with only moderate similarity to known kinase inhibitors and distinct selectivity profiles [1]. This scaffold-level finding differentiates all benzenesulfonyl-piperidine acetamides—including the target compound—from more heavily populated kinase inhibitor chemotypes such as quinazoline or pyrazolopyrimidine derivatives. Procurement of the target compound offers access to this novel chemical space, which may provide cleaner selectivity profiles in kinase profiling panels compared to promiscuous scaffolds. However, this evidence is scaffold-level rather than compound-specific; no direct selectivity profiling data against a standardized kinase panel exists for the target compound itself.

kinase selectivity VEGFR-2 medicinal chemistry scaffold

Evidence Quality Assessment: Limitations and Gaps in Available Comparative Data

It must be explicitly noted that high-strength, head-to-head comparative data for the target compound against its closest structural analogs under identical assay conditions remain limited in the public domain. Of the six evidence dimensions presented, only the SGK-1 biochemical potency comparisons constitute direct head-to-head data obtained under comparable assay conditions [1][2][3][4]. The cellular target engagement comparison relies on cross-study data from different assay formats (biochemical substrate phosphorylation vs. NanoBRET vs. mouse SGK1 with ATP) [5]. The N-aryl substitution comparisons are class-level inferences based on distinct assay readouts (NF-κB binding, MCF-7 cytotoxicity) that cannot be directly benchmarked against target compound data [6]. The scaffold selectivity evidence is entirely class-level and does not derive from compound-specific profiling [7]. Users should interpret differentiation claims accordingly: the strongest quantitative evidence supports SGK-1 potency differentiation, while other dimensions provide contextual guidance rather than definitive comparative advantage.

data quality comparative pharmacology evidence grading

Optimal Research and Industrial Application Scenarios for 2-[1-(Benzenesulfonyl)piperidin-2-yl]-N-(3-chloro-4-fluorophenyl)acetamide (CAS 1021118-13-7)


SGK-1–Dependent Pathway Investigation and Chemical Probe Development

The compound's single-digit nanomolar potency against SGK-1 (IC₅₀ = 3 nM in substrate phosphorylation assay) [1] makes it suitable as a biochemical tool compound for studying SGK-1–mediated signaling in neurodegenerative, fibrotic, and metabolic disease models, where SGK-1 has been implicated as a key regulatory kinase [2]. Its potency advantage (7- to 350-fold) over certain patent-family analogs enables experiments requiring robust target engagement at low compound concentrations, reducing the risk of off-target effects associated with higher dosing.

Structure-Activity Relationship (SAR) Studies on Halogen-Substituted Benzenesulfonyl-Piperidine Acetamides

The 3-chloro-4-fluoro substitution pattern represents a defined reference point within SAR exploration of N-aryl halogen effects on kinase selectivity and cellular potency [3]. The compound can serve as a benchmark for comparing the impact of alternative halogen placements (e.g., 4-chloro, 2-fluoro, 2,4-dichloro) on SGK-1 inhibition and physicochemical properties, leveraging the computed LogP and TPSA values as baseline parameters for analog design [4].

Cellular Target Engagement and Phenotypic Screening Cascades

With documented cellular SGK-1 engagement (IC₅₀ = 253 nM in mouse SGK1 assay, representing an ~84-fold shift from biochemical potency) [5], the compound is positioned for use in phenotypic screening cascades where both biochemical and cellular activity data are required for hit triage. This dual characterization allows researchers to anticipate potency shifts when transitioning from biochemical to cellular assays, an advantage over analogs for which only biochemical data exist [6].

Kinase Selectivity Profiling from an Underexplored Chemical Space

The N-sulfonylpiperidine scaffold occupies a relatively underexplored region of kinase inhibitor chemical space, as reported in recent medicinal chemistry optimization studies [7]. Procurement of this compound as a representative of this scaffold class enables its inclusion in broad kinase selectivity panels (e.g., Eurofins KinaseProfiler™), facilitating the identification of kinase targets for which this chemotype offers unique selectivity profiles compared to more heavily investigated inhibitor scaffolds [7].

Quote Request

Request a Quote for 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-chloro-4-fluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.